molecular formula C17H21ClN2O4 B2987792 N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide CAS No. 861209-91-8

N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide

Cat. No.: B2987792
CAS No.: 861209-91-8
M. Wt: 352.82
InChI Key: PMIDTGOZNPHDAR-UHFFFAOYSA-N
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Description

The compound is a derivative of dispiro[4.2.4.2]tetradecane , which is a type of organic compound known as a spiro compound. Spiro compounds are typically characterized by two or more rings that share a single atom.

Scientific Research Applications

Synthesis and Biological Activities

The synthesis of N-(4-chlorophenyl) derivatives has been extensively studied, leading to the development of potential biological agents. For instance, Akbari et al. (2008) synthesized some new N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide derivatives, which were evaluated for their antimicrobial activities against bacterial and fungal growth, showing significant inhibition compared to standard drugs (Akbari et al., 2008).

Molecular Stability and Reactivity

In a study on the ease of synthesis and stability of azaspiropentanecarboxamides, Tamm et al. (1999) demonstrated that these compounds, which share structural motifs with N-(4-chlorophenyl)-1,4,9-trioxa-12-azadispiro[4.2.4.2]tetradecane-12-carboxamide, are surprisingly stable and can be incorporated into small peptides, highlighting their utility in developing novel amino acid derivatives (Tamm et al., 1999).

Antitumor Properties

The antitumor potential of related compounds has been explored, with Stevens et al. (1984) reporting on the synthesis and chemistry of 8-carbamoyl-3-(2-chloroethyl)imidazo[5,1-d]-1,2,3,5-tetrazin-4(3H)-one, a compound with curative activity against L-1210 and P388 leukemia, which may act as a prodrug for acyclic triazenes (Stevens et al., 1984).

Antimalarial Activity and Structural Studies

Investigations into tetramethyl-substituted dispiro-1,2,4,5-tetraoxanes have provided insights into the structural factors influencing antimalarial activity. McCullough et al. (2000) found that the presence of additional axial methyl groups in dispiro-tetraoxanes could inhibit activation by iron(II) species, suggesting the importance of steric factors in designing effective antimalarial agents (McCullough et al., 2000).

Fluorescence and Chemical Sensing

Patil et al. (2013) studied the fluorescence quenching of carboxamide derivatives, revealing the influence of different organic solvents on quenching mechanisms and highlighting the potential for developing fluorescence-based chemical sensors (Patil et al., 2013).

Properties

IUPAC Name

N-(4-chlorophenyl)-4,9,12-trioxa-1-azadispiro[4.2.48.25]tetradecane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-13-1-3-14(4-2-13)19-15(21)20-9-10-22-16(20)5-7-17(8-6-16)23-11-12-24-17/h1-4H,5-12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMIDTGOZNPHDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC13N(CCO3)C(=O)NC4=CC=C(C=C4)Cl)OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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